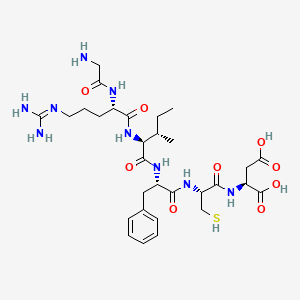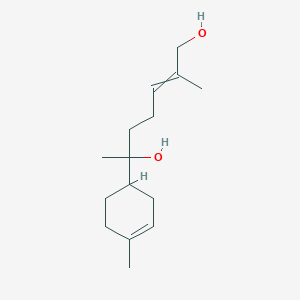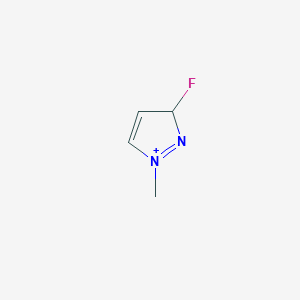![molecular formula C8H10N2S3 B14249952 Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate CAS No. 213892-47-8](/img/structure/B14249952.png)
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of thiophene-2-carbaldehyde with ethyl hydrazinecarbodithioate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate.
Ethyl hydrazinecarbodithioate: Another precursor used in the synthesis.
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share structural similarities and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
213892-47-8 |
|---|---|
Molekularformel |
C8H10N2S3 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
ethyl N-(thiophen-2-ylmethylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H10N2S3/c1-2-12-8(11)10-9-6-7-4-3-5-13-7/h3-6H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
OEVVNCJXZXPXHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)NN=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)


![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)




![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)

![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
